An In-depth Technical Guide to 4-Fluorocinnamic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 4-Fluorocinnamic Acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Fluorocinnamic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
4-Fluorocinnamic acid, with the CAS Number 459-32-5, is an aromatic organic compound and a halogenated derivative of cinnamic acid.[1] At room temperature, it typically appears as a white to off-white or light yellow crystalline powder.[1][2] The presence of a fluorine atom at the para-position of the phenyl ring imparts unique electronic characteristics and enhances the molecule's lipophilicity, making it a valuable intermediate in the synthesis of specialty chemicals, including pharmaceuticals and advanced materials.[1][3] The molecule's structure, featuring a carbon-carbon double bond and a carboxyl group, allows it to undergo reactions typical of both alkenes and carboxylic acids.[4]
Table 1: Chemical and Physical Properties of 4-Fluorocinnamic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇FO₂ | [1] |
| Molecular Weight | 166.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 209-210 °C | |
| Boiling Point | 281.6 °C at 760 mmHg | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide. | [1] |
| pKa | 4.43 ± 0.10 (Predicted) | [6] |
| InChI Key | ISMMYAZSUSYVQG-ZZXKWVIFSA-N | |
| SMILES | O=C(O)/C=C/c1ccc(F)cc1 |
Spectroscopic Data
The structural features of 4-Fluorocinnamic acid have been characterized by various spectroscopic techniques.
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¹H NMR (DMSO-d₆): The proton NMR spectrum typically shows multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the protons on the phenyl ring, and doublets for the alkene protons (~6.5 ppm and ~7.6 ppm). A broad singlet corresponding to the carboxylic acid proton is also observed.[2][7]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carboxyl carbon, the carbons of the double bond, and the carbons of the fluorinated phenyl ring.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500–3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680–1700 cm⁻¹), and the C=C stretch of the alkene (~1620 cm⁻¹).[2][8]
Experimental Protocols
Synthesis of 4-Fluorocinnamic Acid via Knoevenagel Condensation
The most common laboratory and industrial method for synthesizing 4-Fluorocinnamic acid is the Knoevenagel condensation.[1][5] This reaction involves the condensation of 4-fluorobenzaldehyde with malonic acid, typically catalyzed by a weak base like pyridine, often with the addition of piperidine.[9][10][11]
Objective: To synthesize 4-Fluorocinnamic acid from 4-fluorobenzaldehyde and malonic acid.
Materials:
-
4-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (reagent grade, as solvent and base)
-
Piperidine (catalytic amount)
-
Ethanol (optional, as a co-solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, thermometer, beaker, suction filtration apparatus)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-fluorobenzaldehyde (1 molar equivalent) and malonic acid (1-2 molar equivalents).[11]
-
Add pyridine to the flask to dissolve the reactants. The amount of pyridine should be sufficient to act as a solvent for the reaction.[11]
-
To this mixture, add a catalytic amount of piperidine (a few drops to a small percentage of the molar equivalents of the aldehyde).[9][10]
-
Heat the reaction mixture to a temperature of 80-85°C with continuous stirring. The evolution of carbon dioxide should be observed as the reaction progresses.[11]
-
After an initial period at 80-85°C (e.g., 1 hour), increase the temperature to reflux (around 110-115°C) and maintain for several hours (e.g., 3 hours) to ensure the completion of the reaction.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing a significant volume of cold water.[11]
-
Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH 1-2). This will precipitate the 4-Fluorocinnamic acid.[11]
-
Collect the precipitated solid by suction filtration and wash the crystals thoroughly with cold water to remove any remaining pyridine and other water-soluble impurities.[11]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or ethyl acetate, to yield pure 4-Fluorocinnamic acid.[12]
-
Dry the purified crystals in a vacuum oven.
Biological Pathways and Applications
4-Fluorocinnamic acid is a key intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and anticancer agents.[13] Its derivatives have been studied for their potential as antimicrobial agents, with mechanisms of action that may involve interaction with the fungal plasma membrane.[14] While a specific signaling pathway directly modulated by 4-Fluorocinnamic acid is not extensively documented, its structural analogs, cinnamic acid derivatives, have been shown to exhibit biological activities through various mechanisms, including the inhibition of the NF-κB signaling pathway.[15]
A notable biological pathway involving 4-Fluorocinnamic acid is its biodegradation by microbial consortia. For instance, a consortium of Arthrobacter sp. and Ralstonia sp. has been shown to completely mineralize 4-Fluorocinnamic acid.[4]
The diagram above illustrates the proposed catabolic pathway of 4-Fluorocinnamic acid by a bacterial consortium. Arthrobacter sp. strain G1 metabolizes 4-Fluorocinnamic acid to 4-Fluorobenzoic acid, utilizing the two-carbon side chain for growth.[4] A minor side reaction can lead to the formation of 4-Fluoroacetophenone as a dead-end product.[4] Subsequently, Ralstonia sp. strain H1 is responsible for the further degradation of 4-Fluorobenzoic acid, leading to complete mineralization and the release of fluoride ions.[4] This pathway is significant for understanding the environmental fate of fluorinated aromatic compounds.
References
- 1. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mdpi.com [mdpi.com]
- 4. Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. alpha-Fluorocinnamic acid | C9H7FO2 | CID 1550911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 4-Fluorocinnamic acid [webbook.nist.gov]
- 9. prepchem.com [prepchem.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 4-FLUOROCINNAMIC ACID(14290-86-9) 1H NMR spectrum [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]

